3-(Methylsulfonylamino)phenylboronic acid CAS number
3-(Methylsulfonylamino)phenylboronic acid CAS number
An In-Depth Technical Guide to 3-(Methylsulfonylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-(Methylsulfonylamino)phenylboronic acid (CAS No. 148355-75-3), a versatile boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. As a key building block, its utility in forming carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions is well-established. This document, written from the perspective of a Senior Application Scientist, delves into the compound's physicochemical properties, provides a validated synthesis and purification protocol, explores its critical applications in drug discovery, outlines robust analytical and quality control methodologies, and summarizes essential safety and handling procedures. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Introduction and Chemical Identity
3-(Methylsulfonylamino)phenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and a methanesulfonamide group (-NHSO₂CH₃) at position 3. The presence of these two functional groups makes it an invaluable bifunctional molecule. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of biaryl structures. The methanesulfonamide group, a common pharmacophore, can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility, metabolic stability, and target-binding affinity in derivative compounds.[1] Its CAS Number is 148355-75-3.[2][3][4][5][6]
This unique combination of functionalities positions 3-(Methylsulfonylamino)phenylboronic acid as a sought-after intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and advanced materials.
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 148355-75-3 | [2][3][6] |
| IUPAC Name | [3-(methanesulfonamido)phenyl]boronic acid | [1][2] |
| Molecular Formula | C₇H₁₀BNO₄S | [2][3] |
| SMILES | CS(=O)(=O)Nc1cccc(c1)B(O)O | [3] |
| InChI Key | XUIQQIRLFMCWLN-UHFFFAOYSA-N | [2][4] |
| MDL Number | MFCD02179478 | [2][3] |
Physicochemical Properties and Characterization
The physical and chemical properties of a building block are critical for its effective use in synthesis, dictating storage conditions, solvent selection, and reaction setup.
| Property | Value | Source(s) |
| Molecular Weight | 215.03 g/mol | [2][3] |
| Appearance | Solid, powder or crystals | [2][4] |
| Purity | Typically ≥98% | [2][3] |
| Melting Point | 90 to 96°C | [2] |
| Topological Polar Surface Area (TPSA) | 86.63 Ų | [3] |
| Hydrogen Bond Donors | 3 | [1][3] |
| Hydrogen Bond Acceptors | 4 | [1][3] |
| Rotatable Bonds | 3 | [3] |
Characterization is typically performed using standard analytical techniques. ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for confirming the identity and structure of the compound, while HPLC is used to determine its purity.[7]
Synthesis and Purification: A Validated Protocol
The synthesis of arylboronic acids often involves the borylation of an aryl halide or triflate. A common and reliable laboratory-scale synthesis of 3-(Methylsulfonylamino)phenylboronic acid proceeds from 3-bromo-N-(methylsulfonyl)aniline. This approach is favored due to the commercial availability of the starting material and the high efficiency of the subsequent Miyaura borylation reaction.
Synthetic Workflow Diagram
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific substrates being coupled. The methanesulfonamide group on the boronic acid can influence the electronic properties of the phenyl ring, affecting the rate and efficiency of the transmetalation step in the catalytic cycle. This makes it a valuable tool for fine-tuning reactivity in complex syntheses.
Analytical and Quality Control Methods
Ensuring the identity and purity of starting materials is a cornerstone of reproducible and successful drug development. For 3-(Methylsulfonylamino)phenylboronic acid, a multi-pronged analytical approach is recommended.
Recommended QC Protocol
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Identity Confirmation:
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¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the NH proton, and the methyl protons, with appropriate integrations and splitting patterns.
-
LC-MS: Use a high-resolution mass spectrometer to confirm the molecular weight. The observed mass should correspond to the calculated exact mass of the compound (215.0423591 Da). [1]
-
-
Purity Assessment:
-
HPLC-UV: Develop a reverse-phase HPLC method to determine purity. A C18 column is often suitable. [8]The sample is monitored at a wavelength where the chromophore absorbs strongly (e.g., 254 nm). Purity is calculated based on the area percentage of the main peak.
-
LC-MS/MS for Trace Impurities: For applications where genotoxic impurities are a concern, a highly sensitive LC-MS/MS method can be developed to detect and quantify potential process-related impurities, such as residual starting materials or byproducts, at parts-per-million (ppm) levels. [8]
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Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Hazard Identification
Based on Globally Harmonized System (GHS) classifications, this compound presents several hazards. [2][4]
| Hazard Class | GHS Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Safe Handling and Personal Protective Equipment (PPE)
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Handle only in a well-ventilated area, preferably within a chemical fume hood. [9][10]* Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles. [10][11]* Avoid breathing dust. [11]Use engineering controls to minimize dust formation.
-
Wash hands thoroughly after handling. [9][11]Do not eat, drink, or smoke in the work area. [2][10]
Storage Conditions
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Store in a tightly sealed container to prevent moisture absorption, which can degrade the boronic acid.
-
Recommended storage is under an inert atmosphere (e.g., nitrogen or argon). [4][5]* Store in a cool, dry place. For long-term stability, storage at 2-8°C is recommended. [4][5]
Conclusion
3-(Methylsulfonylamino)phenylboronic acid is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined reactivity, coupled with the influential methanesulfonamide group, provides chemists with a reliable and versatile building block for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is paramount for leveraging its full potential in research and development. By adhering to validated protocols and rigorous quality control, scientists can confidently incorporate this valuable intermediate into their synthetic strategies to accelerate the discovery of next-generation molecules.
References
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3-Methylsulfonylaminophenylboronic acid. PubChem, National Center for Biotechnology Information.[Link]
-
3-(Methylsulfonylamino)phenylboronic acid. Oakwood Chemical.[Link]
-
3-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID CAS NO.148355-75-3. Zhejiang Jiuzhou Chem Co.,Ltd.[Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid. Scientific Research Publishing (SCIRP).[Link]
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